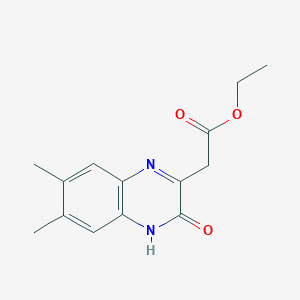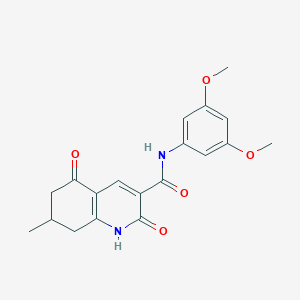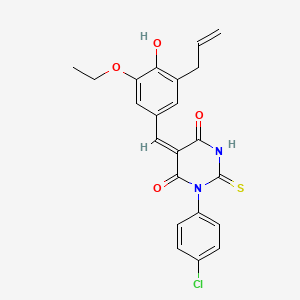![molecular formula C17H16FNO5S B5360635 5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5360635.png)
5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid, also known as CSPSFMBC, is a chemical compound that belongs to the class of sulfonamide drugs. It has been found to exhibit potent anti-inflammatory and analgesic properties.
Mecanismo De Acción
5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. It also inhibits the activity of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a molecule that is involved in the inflammatory response. This compound also inhibits the activation of several inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been shown to reduce the levels of pro-inflammatory cytokines and prostaglandins in the inflamed tissue. It also reduces the number of immune cells that infiltrate the inflamed tissue, thereby reducing the severity of inflammation. This compound has also been found to reduce the sensation of pain in various animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid has several advantages for lab experiments. It exhibits potent anti-inflammatory and analgesic properties, making it a useful tool for studying the mechanisms of inflammation and pain. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experimental settings. It also has a narrow therapeutic window, which may limit its usefulness in some experimental models.
Direcciones Futuras
There are several future directions for research on 5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid. One area of research could focus on the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of research could focus on the development of new formulations of this compound that can overcome its limitations, such as its short half-life. Additionally, further studies could be conducted to investigate the potential of this compound for the treatment of other inflammatory and pain-related conditions.
Métodos De Síntesis
The synthesis of 5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid involves the reaction of 2-fluoro-3-methoxybenzoyl chloride with cyclopropylamine, followed by the reaction of the resulting intermediate with 4-aminobenzenesulfonamide. The final product is obtained by the reaction of the intermediate with 4-cyanophenylboronic acid, followed by hydrolysis.
Aplicaciones Científicas De Investigación
5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also inhibits the activation of nuclear factor-κB, a transcription factor that regulates the expression of several inflammatory genes. This compound has also been found to exhibit potent analgesic properties by inhibiting the production of prostaglandins, which are involved in the sensation of pain.
Propiedades
IUPAC Name |
3-(cyclopropylsulfamoyl)-5-(2-fluoro-3-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO5S/c1-24-15-4-2-3-14(16(15)18)10-7-11(17(20)21)9-13(8-10)25(22,23)19-12-5-6-12/h2-4,7-9,12,19H,5-6H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWIPQZWNIXMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=CC(=C2)S(=O)(=O)NC3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5360559.png)
![1-methyl-4-[(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetyl]piperazine](/img/structure/B5360566.png)

![2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5360569.png)

![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360578.png)
![1-{[(4-fluorobenzyl)thio]acetyl}-3-methylpiperidine](/img/structure/B5360586.png)
![3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-1-(2-furyl)-2-propen-1-one](/img/structure/B5360593.png)

![methyl 4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B5360605.png)
![1-methyl-7-(4-nitrophenyl)[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5360608.png)
![1-[2-(4-chlorophenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B5360612.png)
![N-(3,3-dimethylbutyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5360619.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5360641.png)